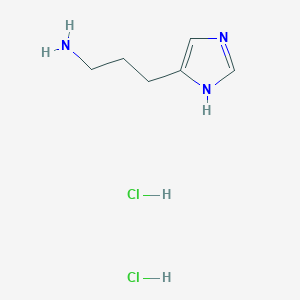

1H-Imidazole-4-propylamine dihydrochloride

Description

Significance of the Imidazole (B134444) Heterocycle in Bioactive Molecules

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.orgyoutube.com This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. mdpi.com Its prevalence stems from its unique physicochemical properties. The imidazole nucleus is planar and aromatic, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. mdpi.com Furthermore, the imidazole ring can act as a bioisostere for other cyclic structures like pyrazole (B372694) or triazole, allowing for the fine-tuning of a molecule's properties. mdpi.com

The presence of the imidazole moiety is a hallmark of many essential biological molecules, including the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure, and purines, which are fundamental components of DNA and RNA. youtube.comnih.gov The decarboxylation of histidine produces histamine (B1213489), a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission. wikipedia.orgnih.gov

The therapeutic landscape is rich with drugs containing the imidazole ring, showcasing its versatility. These range from antifungal agents and antibiotics to anticancer and anti-inflammatory drugs. mdpi.com

Overview of 1H-Imidazole-4-propylamine Dihydrochloride (B599025) as a Research Scaffold

1H-Imidazole-4-propylamine dihydrochloride serves as a foundational structure, or scaffold, for the development of new chemical entities with specific biological activities. Its utility as a research scaffold is primarily linked to its identity as a histamine analogue. By modifying its structure, researchers can create libraries of compounds to probe the structure-activity relationships of ligands for the four subtypes of histamine receptors (H1, H2, H3, and H4). wikipedia.org

For instance, the propylamine (B44156) side chain can be extended or branched, and functional groups can be introduced to explore the binding pockets of these G protein-coupled receptors. This approach has been instrumental in the development of selective agonists and antagonists for histamine receptors, which are valuable tools for dissecting their physiological roles and for developing new therapeutic agents.

| Compound | hH3R Ki (nM) | hH4R Ki (nM) |

|---|---|---|

| Histamine | 16 ± 2 | 4.7 ± 0.3 |

| Nα-Methylhistamine | 180 ± 30 | 45 ± 4 |

| 2-Methylhistamine | 1100 ± 100 | 88 ± 20 |

| 4-Methylhistamine | >10,000 | 7.0 ± 1.2 |

Data sourced from a study on the pharmacology of human histamine H3 and H4 receptors. nih.gov

Beyond its use in studying histamine receptors, 1H-Imidazole-4-propylamine can also be a starting material for the synthesis of more complex molecules. For example, it can be incorporated into larger structures to create novel chalcones or triazoles with potential antifungal or other therapeutic properties. mdpi.comresearchgate.net

Historical Context of Imidazole Derivatives in Biomedical Science

The journey of imidazole in science began in 1858 when it was first synthesized by Heinrich Debus. mdpi.com However, it was the discovery of naturally occurring imidazole derivatives and their profound physiological effects that truly ignited interest in this heterocyclic compound.

The identification of histamine in the early 20th century and the subsequent elucidation of its role in allergic reactions led to the development of the first antihistamines, which were revolutionary for the treatment of allergies. These early drugs, while effective, often caused drowsiness due to their ability to cross the blood-brain barrier and interact with histamine receptors in the central nervous system.

A major breakthrough in the therapeutic application of imidazole derivatives came with the development of cimetidine, an H2 receptor antagonist, in the 1970s. This drug, which contains an imidazole ring, selectively blocks the action of histamine on the parietal cells of the stomach, leading to a reduction in gastric acid secretion. It became a blockbuster drug for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).

The discovery of the H3 and H4 histamine receptors in the 1980s and early 2000s, respectively, opened up new avenues for research and drug development. wikipedia.org The development of selective ligands for these receptors, many of which are based on the imidazole scaffold, is an active area of investigation for the treatment of a variety of conditions, including neurological disorders, inflammatory diseases, and certain types of cancer.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCJGQPOOTXNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961252 | |

| Record name | 3-(1H-Imidazol-5-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40836-55-3 | |

| Record name | 1H-Imidazole-4-propylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040836553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-5-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-propylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h Imidazole 4 Propylamine Dihydrochloride and Its Analogues

Established Synthetic Routes for Imidazole-Propylamine Scaffolds

Traditional synthetic methods provide a robust foundation for creating the imidazole-propylamine framework. These routes typically involve the formation of the heterocyclic ring through condensation reactions or the attachment of the side chain via nucleophilic substitution, often necessitating the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Condensation reactions are a cornerstone of imidazole (B134444) synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Several named reactions are employed to create substituted imidazoles. nih.govrsc.org

Debus Synthesis : First reported in 1858, the Debus synthesis uses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.gov This method is still utilized for creating C-substituted imidazoles. nih.gov

Van Leusen Imidazole Synthesis : This is a highly versatile method for producing 1,4,5-trisubstituted imidazoles. It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. nih.govnih.gov The aldimine is typically formed in situ from the condensation of an aldehyde and a primary amine. nih.gov This method is advantageous due to its straightforward procedure and the availability of diverse starting materials. nih.gov

Multicomponent Reactions : Modern approaches often utilize one-pot, multicomponent reactions to construct highly substituted imidazoles efficiently. For instance, the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield trisubstituted or tetrasubstituted imidazoles. nih.govorganic-chemistry.org These reactions can be catalyzed by various agents, including Fe₃O₄@SiO₂/bipyridinium nanocomposites. nih.gov

To synthesize an imidazole-propylamine scaffold, these condensation strategies can be adapted by using precursors that already contain the propylamine (B44156) moiety or a masked version of it, such as a cyanopropyl or a protected aminopropyl group. For example, a 1,2-dicarbonyl compound could be condensed with an aldehyde and 3-aminopropionaldehyde (with a protected amine) and ammonia.

Nucleophilic substitution offers a direct route to append the propylamine side chain to a pre-formed imidazole ring or, conversely, to form the imidazole ring on a propylamine backbone. The imidazole ring is electron-rich, and while electrophilic substitution typically occurs at the C-4 or C-5 positions, nucleophilic substitution is favored at the C-2 position, especially if it is activated. nih.govmdpi.com The nitrogen atoms can also act as powerful nucleophiles. mdpi.com

A common strategy involves the N-alkylation of the imidazole ring. The imidazole anion, generated by deprotonation with a strong base like sodium hydride (NaH), can act as a nucleophile. researchgate.net This anion can then react with a suitable electrophile, such as a 3-halopropylamine derivative (e.g., 1-bromo-3-aminopropane), where the amine is protected to prevent self-reaction.

Alternatively, nucleophilic displacement can occur on a halogenated imidazole. For example, 1-protected 2,4,5-tribromoimidazoles react with various nucleophiles by displacing the 2-bromine atom. rsc.org Similarly, 1-benzyl-5-bromo-4-nitroimidazole undergoes nucleophilic substitution where the 5-bromine atom is displaced. rsc.org This allows for the introduction of various side chains, including precursors to the propylamine group.

The synthesis of complex molecules like 1H-imidazole-4-propylamine often requires the temporary masking of reactive functional groups to prevent undesired reactions. jocpr.comresearchgate.net Both the primary amine of the propylamine side chain and the N-H of the imidazole ring are nucleophilic and potentially acidic, necessitating protection. researchgate.netyoutube.com

An effective protecting group strategy must meet several criteria: the group must be easy to introduce, stable under subsequent reaction conditions, and easy to remove in high yield without affecting other parts of the molecule. youtube.com

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) researchgate.netyoutube.com |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) researchgate.net |

| Imidazole-N | Triphenylmethyl | Trityl (Tr) | Trityl chloride (TrCl) | Mild acid conditions researchgate.net |

| Imidazole-N | Diethoxymethyl | DEM | Triethyl orthoformate | Mild acidic or neutral hydrolysis nih.gov |

| Imidazole-N | Benzyl (B1604629) | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂/Pd) researchgate.net |

This table provides examples of common protecting groups used in the synthesis of amine- and imidazole-containing compounds.

The use of orthogonal protecting groups is a key strategy. jocpr.com These are groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while another remains protected. researchgate.net For example, a molecule containing both a Boc-protected amine and a benzyl-protected imidazole can have the Boc group removed with acid while the benzyl group remains intact, allowing for selective reaction at the amine. researchgate.net

Advanced Synthetic Approaches and Catalytic Methods

To improve efficiency, yield, and environmental footprint, advanced synthetic methods have been developed. These include microwave-assisted synthesis and solid-phase techniques, which are particularly valuable for creating libraries of compounds for drug discovery.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netcaltech.edu This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher product yields, and often cleaner reactions with fewer by-products. caltech.edu

The synthesis of imidazole derivatives is particularly amenable to microwave irradiation. For example, the one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be performed efficiently under solvent-free conditions with microwave heating. organic-chemistry.org Similarly, the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium acetate is effectively achieved using solventless microwave assistance. organic-chemistry.org These methods are considered more environmentally friendly due to the reduction or elimination of solvents and lower energy consumption. caltech.edu

Comparison of Synthesis Methods for Aryl Imidazoles researchgate.net

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 6-8 hours | 60-75% |

| Microwave Irradiation | 12-16 minutes | 85-95% |

This table illustrates the significant improvements in reaction time and yield when using microwave irradiation compared to conventional heating for the synthesis of certain aryl imidazole derivatives. researchgate.net

Solid-phase synthesis (SPS) is a powerful methodology for the preparation of compound libraries, which are essential in drug discovery for screening against biological targets. In SPS, molecules are covalently attached to an insoluble polymer support (resin), and reactions are carried out in a stepwise manner. caltech.edunih.gov Excess reagents and by-products are easily removed by washing the resin, simplifying purification. nih.gov

This technique has been successfully applied to the synthesis of imidazole-containing structures. A common approach involves attaching a building block, such as an appropriately protected amino acid, to a resin (e.g., Pam resin). caltech.edu For instance, Boc-protected pyrrole (B145914) and imidazole amino acids are used as building blocks for the solid-phase synthesis of DNA-binding polyamides. caltech.edunih.gov The synthesis cycle typically involves:

Deprotection: Removal of the protecting group (e.g., Boc) from the resin-bound amine. caltech.edu

Coupling: Addition of the next activated monomer (e.g., a Boc-protected imidazole carboxylic acid) to form an amide bond. caltech.edu

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired sequence is assembled. Finally, the completed molecule is cleaved from the solid support. caltech.edu Microwave irradiation can be combined with solid-phase synthesis to accelerate the coupling steps, as demonstrated in the synthesis of imidazole-4-carboxylic acids on a Wang resin. researchgate.net

Catalytic Processes in Imidazole Ring Formation

The synthesis of the imidazole core, the foundational scaffold of 1H-Imidazole-4-propylamine, is frequently achieved through catalytic multi-component reactions (MCRs). nih.gov These processes are valued for their efficiency and atom economy. A variety of catalysts, ranging from transition metals to organocatalysts and heterogeneous systems, have been developed to facilitate imidazole ring formation.

Transition metal catalysts, including copper and rhodium, are widely employed. numberanalytics.comorganic-chemistry.org For instance, copper-catalyzed methods can be used for the construction of aryl imidazolium (B1220033) salts and for three-component reactions to yield substituted imidazoles. organic-chemistry.org Ruthenium catalysts have been utilized in "borrowing hydrogen" processes to create imidazoles with regioselective substitution. rsc.org

Organocatalysis has emerged as a powerful, metal-free alternative. tandfonline.com Catalysts such as ascorbic acid (Vitamin C), glutamic acid, and benzoic acid have been successfully used in the synthesis of highly substituted imidazoles, often under solvent-free conditions. organic-chemistry.orgtandfonline.com These methods are noted for their environmentally benign nature. tandfonline.com

Heterogeneous catalysts, like zeolites (e.g., ZSM-11) and various nanoparticles (e.g., Cr2O3, ZnFe2O4), offer advantages such as high efficiency, simple recovery, and reusability. nih.govrsc.orgresearchgate.net For example, ZSM-11 zeolite has demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Below is a table summarizing various catalytic systems used in imidazole synthesis.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Features | Source(s) |

| Organocatalyst | Ascorbic Acid (Vitamin C) | Benzil, primary amines, aldehydes, ammonium acetate | Environmentally friendly, solvent-free, good to excellent yields. | tandfonline.com |

| Organocatalyst | Benzoic Acid | Vinyl azides, aromatic aldehydes, aromatic amines | Metal-free, high functional group compatibility. | organic-chemistry.org |

| Heterogeneous | ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline, ammonium acetate | High catalytic activity, reusable, solvent-free conditions, excellent yields. | nih.gov |

| Heterogeneous | Cr2O3 Nanoparticles | Aromatic aldehydes, ammonium acetate, benzil | Microwave-assisted, water as solvent, efficient and reusable. | researchgate.net |

| Transition Metal | Diruthenium(II) catalyst | Benzylic alcohol, 1,2-diketone, ammonium acetate | "Borrowing hydrogen" process, regioselective substitution. | rsc.org |

| Transition Metal | Copper Salts (e.g., Cu(OAc)2) | N-Alkyl enamines, (diacetoxyiodo)benzene, TMSN3 | Domino azidation/intramolecular C(sp3)-H amination. | organic-chemistry.org |

Derivatization Strategies for Structural Diversification of 1H-Imidazole-4-propylamine Dihydrochloride (B599025) Analogues

Structural diversification of analogues of 1H-Imidazole-4-propylamine dihydrochloride is critical for exploring structure-activity relationships. Derivatization strategies typically focus on three key areas: introducing substituents onto the imidazole ring, modifying the propylamine side chain, and forming various salts to enhance physicochemical properties. These modifications allow for the fine-tuning of the molecule's characteristics. The synthesis of focused libraries of compounds with variations at the C-terminus, for example, has been shown to enhance biological activity in cell culture settings. nih.gov

Introduction of Aliphatic and Aromatic Amine Moieties

A common strategy for derivatization involves the introduction of various aliphatic and aromatic amine groups, primarily through N-alkylation or N-acylation of the imidazole ring. pharmaguideline.com This can be achieved by reacting the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) to form an ester intermediate, which is then reacted with a diverse range of amines to yield the desired N-substituted amide derivatives. nih.govresearchgate.net

Another approach involves multicomponent reactions where primary amines are incorporated directly during the imidazole ring synthesis. organic-chemistry.org For instance, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can produce 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org Furthermore, the synthesis of dicationic imidazolium salts has been achieved by reacting N-alkylimidazoles with various heterocyclic ring alkyl halides, thereby introducing complex amine moieties. nih.gov These methods provide access to a wide array of analogues with different substituents attached to the ring nitrogen.

| Synthetic Method | Reactants | Product Type | Source(s) |

| Amide Formation | Imidazole ester, various amines | N-substituted imidazole acetamides | nih.govresearchgate.net |

| N-Alkylation | Imidazole, sodium ethoxide, bromomethylcycloalkane | 1-cycloalkylmethyl-imidazole | googleapis.com |

| Multi-Component Reaction | 2-bromoacetophenone, aldehyde, primary amine, NH4OAc | 1,2,4-trisubstituted 1H-imidazoles | organic-chemistry.org |

| Quaternization (SN2) | 1-(4-acetylphenyl)imidazole, 2-morpholinoethyl chloride HCl | Dicationic imidazolium salt with morpholine (B109124) moiety | nih.gov |

Modifications of the Propylamine Side Chain

Altering the propylamine side chain at the C4 position of the imidazole ring is a key strategy for structural diversification. Modifications can include changing the chain length, introducing branching, or incorporating other functional groups. These changes can influence the molecule's flexibility and interaction with biological targets. nih.gov

Synthetic strategies often involve building the desired side chain onto a pre-formed imidazole ring. For example, 1-(3-cyclopentylpropyl)-imidazole was synthesized by reacting the sodium salt of imidazole with 3-bromopropylcyclopentane. googleapis.com Research on histamine (B1213489) analogues has also provided insights into side chain modifications, where changes to the ethylamine (B1201723) chain of histamine affect receptor selectivity. nih.gov The synthesis of functional aliphatic cyclic carbonates from reactive imidazole intermediates also highlights advanced methods for creating complex side chains. researchgate.net

Formation of Hydrochloride Salts for Enhanced Characteristics

The imidazole ring is basic and readily reacts with strong acids to form stable crystalline salts. pharmaguideline.commdpi.com The formation of hydrochloride salts is a common and effective method to improve the physicochemical properties of imidazole-containing compounds, such as 1H-Imidazole-4-propylamine. This transformation is achieved by treating the imidazole derivative with hydrochloric acid. googleapis.com

The resulting imidazolium hydrochloride salt typically exhibits enhanced water solubility and improved stability, which are advantageous characteristics. nih.gov This strategy is not only used for final compound formulation but can also be employed as a purification technique, where the selective precipitation of a desired regioisomer as its acid salt can separate it from other isomers in a mixture. google.com For example, the tosylate salt of an N-substituted imidazole was selectively precipitated from a mixture of regioisomers using toluene-4-sulfonic acid, a principle applicable to hydrochloride salt formation. google.com

Purification and Isolation Techniques in Imidazole Synthesis

The purification and isolation of imidazole derivatives from reaction mixtures are critical steps to ensure the final product's purity. Several techniques are employed, chosen based on the physical and chemical properties of the target compound and its impurities.

Crystallization and Precipitation: Crystallization from a suitable solvent is a widely used method for obtaining high-purity imidazoles. google.com This can involve cooling a saturated solution or adding an anti-solvent. A powerful variation is selective precipitation via salt formation. By treating a mixture of imidazole regioisomers with a strong acid, the desired isomer can often be selectively precipitated as a salt, leaving impurities in the solution. google.com

Extraction: Liquid-liquid extraction is effective for separating imidazoles from aqueous solutions. Water-immiscible aliphatic alcohols, such as n-butanol, are used as solvents to extract the imidazole from the aqueous phase, after which the solvent is removed by distillation. google.com Adjusting the pH can also facilitate extraction by altering the solubility of the target compound. researchgate.net

Chromatography: Chromatographic methods are indispensable for purifying complex mixtures.

Column Chromatography: Silica gel column chromatography is frequently used, often with a solvent system containing a small amount of amine (like isopropylamine) to prevent the streaking of basic compounds. nih.govreddit.com

High-Performance Liquid Chromatography (HPLC): HPLC, including reversed-phase HPLC, is used for both analytical quantification and preparative purification, offering high resolution. researchgate.netnih.gov

Size-Exclusion Chromatography: This technique separates molecules based on size and can be effective if the target imidazole compound has a significantly different size from the impurities. researchgate.net

Distillation: For volatile imidazole derivatives, vacuum distillation can be an effective purification method after initial workup. googleapis.comgoogle.com

The following table compares common purification techniques for imidazole compounds.

| Technique | Principle | Advantages | Common Application | Source(s) |

| Crystallization | Differential solubility at varying temperatures or in different solvents. | Can yield very pure products; scalable. | High-purity preparation of solid imidazoles. | google.com |

| Selective Precipitation | Differential basicity leading to selective salt formation and precipitation. | Excellent for separating regioisomers. | Isolation of a specific N-alkylated imidazole isomer. | google.com |

| Solvent Extraction | Partitioning between two immiscible liquid phases. | Good for initial cleanup from aqueous reaction mixtures. | Isolating imidazoles from aqueous solutions using butanol. | google.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica). | Highly versatile; separates complex mixtures. | Purification of a wide range of synthetic imidazole derivatives. | nih.govreddit.com |

| Distillation | Separation based on differences in boiling points. | Effective for volatile, thermally stable compounds. | Final purification of liquid imidazole products. | googleapis.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Imidazole (B134444) Ring Substitutions on Biological Activity

The imidazole ring is a cornerstone of the molecular structure of 1H-Imidazole-4-propylamine, playing a pivotal role in its biological activity, primarily through its interactions with histamine (B1213489) receptors. The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for crucial π-π stacking interactions with aromatic residues in the receptor binding pocket.

Research into the structure-activity relationships of related histamine receptor ligands has demonstrated that substitutions on the imidazole ring can dramatically alter a compound's affinity and selectivity for different histamine receptor subtypes (H1, H2, H3, and H4). For instance, the position and nature of a substituent can fine-tune the electronic properties and steric profile of the ligand.

Key findings on imidazole ring substitutions include:

Positional Influence : Substituents at the 2-position versus the 4- or 5-position of the imidazole ring can lead to vastly different pharmacological profiles. For example, 4-methylhistamine is known as a relatively selective H2-receptor agonist. nih.gov

Nature of Substituent : The introduction of a methyl group can impact potency. Histamine derivatives with methyl groups on the side chain retain nanomolar potency at the H4 receptor. nih.gov

Ring Replacement : The essential nature of the imidazole moiety is highlighted in studies where its replacement with other heterocycles, such as piperidine, often results in a significant loss of affinity for histamine H3 receptors. nih.gov This underscores the specific interactions that the imidazole ring engages in, which are not easily replicated by other chemical groups.

Receptor Interactions : At the molecular level, the imidazole ring is known to interact with key amino acid residues. For the H2 receptor, Thr190 is thought to hydrogen bond to the Nπ nitrogen atom of the imidazole ring, while an aspartate residue (Asp186) forms an ion pair with the Nτ nitrogen. nih.gov

Table 1: Effect of Imidazole Ring Substitutions on Histamine Receptor Activity

| Substitution Position | Substituent | Effect on Receptor Activity |

| 4 | Methyl (CH₃) | Selective agonist activity at H2 receptors nih.gov |

| N/A | Halogen (e.g., F, Cl) | Can lead to strong agonistic effects |

| N/A | Ring Replacement | Generally leads to a loss of affinity, confirming the ring's importance nih.gov |

Role of Propylamine (B44156) Side Chain Length and Functionalization on Receptor Binding and Activity

The propylamine side chain of 1H-Imidazole-4-propylamine is not merely a spacer; it is a critical determinant of receptor binding and functional activity. Its length, flexibility, and the basicity of the terminal amino group are all finely tuned for optimal interaction with the target receptor.

The three-carbon (propyl) length is crucial for positioning the terminal primary amine in the correct spatial orientation to interact with key residues deep within the receptor's binding pocket. For histamine receptors, a conserved aspartate (Asp) residue in transmembrane helix 3 (TM3) serves as a primary anchor point, forming a strong ionic bond with the protonated amine of the ligand. nih.gov The alkyl chain traverses the binding pocket, placing the imidazole ring in a position to interact with other residues in TMs 5, 6, and 7.

Studies comparing alkyl chains of different lengths have shown that the propylamine chain is often optimal for high affinity at certain histamine receptors. nih.gov Shorter (ethyl) or longer (butyl, pentyl) chains can lead to a decrease in binding affinity, likely due to improper positioning of the key pharmacophoric elements—the imidazole ring and the basic amine—relative to their interacting partners in the receptor. nih.gov For instance, in the development of dual-acting ligands, compounds with a propyl or ethyl chain showed no affinity toward melatonin receptors, while elongating the chain to a pentyl linker was necessary for dual activity, demonstrating the chain length's role in receptor selectivity. nih.gov

Functionalization of the side chain, such as the addition of methyl groups, can introduce chirality and conformational restriction, which often leads to increased potency and selectivity. researchgate.net

Impact of Dihydrochloride (B599025) Salt Form on Biological Interactions and Solubility

The dihydrochloride salt form of 1H-Imidazole-4-propylamine significantly influences its physicochemical properties and biological interactions. This salt form indicates that two basic sites on the molecule are protonated: the primary amine of the propylamine side chain and one of the nitrogen atoms in the imidazole ring.

Enhanced Solubility : The formation of a salt dramatically increases the aqueous solubility of the compound compared to its free base form. This is a critical attribute for biological studies and potential therapeutic applications, as it facilitates dissolution in physiological fluids.

Stabilization of the Active Ionic Species : The dihydrochloride form ensures that the molecule exists in its dicationic state. This is fundamentally important for receptor binding. As mentioned, the protonated side-chain amine forms a key salt bridge with an aspartate residue (e.g., Asp114 in H3R) in the binding pocket. nih.gov The second protonated site on the imidazole ring is then available to form another crucial interaction, often with an acidic residue like glutamate (B1630785) (e.g., Glu206 in H3R) located in a different transmembrane helix. nih.gov This dual ionic interaction can anchor the ligand firmly in the binding pocket, contributing to high-affinity binding and stabilizing the receptor in a particular conformational state.

The presence of these two charged centers is a key feature in the pharmacophore of many histamine receptor ligands, and the dihydrochloride salt form ensures the molecule is pre-configured for these vital interactions upon entering the biological environment.

Stereochemical Considerations in Ligand-Receptor Interactions

While 1H-Imidazole-4-propylamine itself is an achiral molecule, stereochemistry plays a crucial role in the broader context of its derivatives and their interactions with chiral biological receptors. The introduction of a chiral center, for example by adding a methyl group to the propylamine side chain, can lead to enantiomers with markedly different pharmacological properties. core.ac.uk

A classic example is (R)-α-methylhistamine, a potent and selective H3 receptor agonist, which demonstrates that histamine receptors can exhibit significant stereospecificity. researchgate.net This highlights that the three-dimensional arrangement of atoms is critical for a precise fit within the receptor's binding site.

Furthermore, the conformation of the propylamine side chain is a key stereochemical factor. The side chain is flexible, but it is believed that a specific trans conformation is required for optimal interaction with the receptor. Conformational restriction strategies, such as incorporating the side chain into a cyclopropane ring, have been used to lock the molecule into a specific geometry, leading to the synthesis of highly potent and selective H3 and H4 receptor ligands. rsc.org These studies confirm that while the molecule may be flexible in solution, it must adopt a specific three-dimensional shape to effectively bind to and activate or block its receptor. rsc.org

3D-QSAR Modeling and Pharmacophore Development for Imidazole Ligands

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore development are computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. For imidazole-containing ligands like 1H-Imidazole-4-propylamine, these models provide a 3D map of the essential features required for receptor binding.

A typical pharmacophore model for a histamine H3 receptor antagonist, derived from compounds structurally related to 1H-Imidazole-4-propylamine, consists of several key features: nih.govresearchgate.net

Two Basic Centers : These correspond to the protonated side-chain amine and the protonated imidazole nitrogen. They are essential for forming salt bridge interactions with acidic residues like Asp114 (TM3) and Glu206 (TM5) in the H3 receptor. nih.gov

A Central Hydrophobic/Aromatic Region : This feature maps onto the imidazole ring or other hydrophobic moieties, which engage in van der Waals or π-π stacking interactions with aromatic residues (e.g., Tyrosine) in the binding pocket. nih.gov

Specific Hydrophobic Pockets : The models often reveal additional pockets in the receptor that can be occupied by hydrophobic groups to increase ligand affinity.

Hydrogen Bond Acceptors/Donors : The imidazole ring nitrogens can also serve as key hydrogen bonding sites.

These 3D-QSAR models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps. researchgate.net These maps visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential will either increase or decrease biological activity, thereby guiding the rational design of new, more potent, and selective ligands. researchgate.net

Table 2: Common Pharmacophore Features for Histamine H3 Receptor Ligands

| Pharmacophore Feature | Corresponding Molecular Moiety | Key Interaction Type | Interacting Receptor Residue (Example) |

| Basic (Positive Ionizable) Center 1 | Propylamine Group | Ionic Bond / Salt Bridge | Aspartate (Asp) in TM3 nih.gov |

| Basic (Positive Ionizable) Center 2 | Imidazole Ring Nitrogen | Ionic Bond / Salt Bridge | Glutamate (Glu) in TM5 nih.gov |

| Aromatic/Hydrophobic Region | Imidazole Ring | π-π Stacking / Hydrophobic | Tyrosine (Tyr) |

| Hydrogen Bond Donor/Acceptor | Imidazole Ring Nitrogens | Hydrogen Bond | Threonine (Thr), Asparagine (Asn) nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Imidazole-4-propylamine, which is an analog of histamine (B1213489), docking simulations are primarily employed to elucidate its binding mechanism within the active sites of histamine receptors (H1R, H2R, H3R, and H4R). mdpi.com

Docking algorithms explore a vast conformational space to identify the most stable binding pose, or mode, of the ligand within the receptor's binding pocket. This predicted mode is the one with the lowest binding energy. The binding affinity, often expressed as a scoring function value in units of kcal/mol, provides a quantitative estimate of the strength of the ligand-receptor interaction. researchgate.netnih.gov For 1H-Imidazole-4-propylamine, the binding mode is predicted by analogy to that of histamine. mdpi.com

The core of this interaction involves the protonated primary amine of the propylamine (B44156) side chain forming a strong ionic bond (salt bridge) with a conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of the histamine receptors. mdpi.comnih.gov The imidazole (B134444) ring is positioned deeper within a binding pocket, where it can engage in a network of hydrogen bonds and other non-covalent interactions. nih.govmdpi.com The additional methylene (B1212753) groups in the propyl chain, compared to histamine's ethyl chain, allow for potentially more extensive hydrophobic interactions with nonpolar residues in the binding site.

Structural studies of histamine receptors have identified several key amino acid residues crucial for ligand recognition and receptor activation. nih.govmdpi.com Molecular docking simulations of 1H-Imidazole-4-propylamine onto homology models or experimentally determined structures of these receptors help pinpoint the specific residues it likely interacts with.

Key interactions for histamine analogs generally involve:

An Ionic Anchor: A salt bridge between the ligand's positively charged amino group and a conserved aspartate residue (e.g., D94³·³² in H4R, D³·³² in H1R/H2R). mdpi.comnih.gov

Hydrogen Bonding Network: The imidazole ring's nitrogen atoms can act as both hydrogen bond donors and acceptors, interacting with residues such as aspartate, glutamate (B1630785), tyrosine, and serine. mdpi.comnih.gov For instance, in the H4R, an glutamate residue (E182⁵·⁴⁶) is a key interaction partner for the imidazole moiety. nih.gov In the H1R, interactions with threonine and asparagine have been noted. mdpi.com

The table below summarizes the predicted key interacting residues for 1H-Imidazole-4-propylamine based on known interactions of similar ligands with histamine receptors.

| Interaction Type | Ligand Moiety | Potential Interacting Residues (Example Receptor) | References |

| Ionic Interaction (Salt Bridge) | Propylamine Group (NH₃⁺) | Aspartate (e.g., D94³·³² in H4R) | mdpi.comnih.gov |

| Hydrogen Bonding | Imidazole Ring (N-H, N:) | Glutamate (e.g., E182⁵·⁴⁶ in H4R), Tyrosine, Threonine | nih.govmdpi.com |

| π-π Stacking | Imidazole Ring | Tyrosine (e.g., Y³³³ in H4R), Phenylalanine | mdpi.comnih.gov |

| Hydrophobic Interactions | Propyl Chain | Leucine, Valine, Isoleucine | mdpi.com |

Force Field Applications and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex and the flexibility of the components over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a set of parameters known as a force field. biorxiv.org

Force fields like AMBER, CHARMM, and OPLS are collections of equations and associated constants designed to approximate the potential energy of a molecular system. arxiv.org For a novel or less common molecule like 1H-Imidazole-4-propylamine, parameters are often generated using a generalized force field, such as the General Amber Force Field (GAFF), which is designed to cover most organic molecules. nih.gov

MD simulations of the 1H-Imidazole-4-propylamine-receptor complex can:

Assess the stability of the binding pose predicted by docking.

Analyze the persistence of key interactions, such as hydrogen bonds, over the simulation time.

Reveal the role of water molecules in mediating or stabilizing the ligand-receptor interaction.

Explore conformational changes in the receptor upon ligand binding. nih.govmdpi.com

These simulations are computationally intensive but provide a more realistic representation of the biological environment compared to the vacuum or implicit solvent models often used in docking. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of 1H-Imidazole-4-propylamine. ppor.az These methods provide a detailed description of the electron distribution within the molecule, which governs its reactivity and interaction capabilities. researchgate.net

Key electronic properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity. ppor.az

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govnih.gov For 1H-Imidazole-4-propylamine, the MEP would show a negative potential around the pyridine-like nitrogen of the imidazole ring and a positive potential around the amino group and the imidazole N-H proton.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying polar bonds.

The table below outlines significant quantum chemical parameters and their relevance.

| Parameter | Significance | References |

| HOMO Energy | Correlates with electron-donating ability; ionization potential. | ppor.az |

| LUMO Energy | Correlates with electron-accepting ability; electron affinity. | ppor.az |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | ppor.az |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | ppor.az |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. | ppor.az |

| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions and chemical reactions. | nih.govnih.gov |

Visualization and Analysis of Covalent and Noncovalent Interactions

The visualization and detailed analysis of molecular interactions are critical for interpreting the results from docking and MD simulations. Specialized software such as PyMOL and Visual Molecular Dynamics (VMD) are used to generate high-quality 3D images of the ligand-receptor complex, highlighting key features. mdpi.com

Analysis of non-covalent interactions (NCI) is particularly important for understanding the forces that stabilize the complex. The imidazole ring is capable of participating in a wide array of such interactions. nih.gov Advanced techniques can be used to visualize these forces:

Hydrogen Bond Analysis: Programs can identify and display hydrogen bonds based on specific geometric criteria (donor-acceptor distance and angle).

Reduced Density Gradient (RDG) Analysis: This method, based on quantum chemical calculations of electron density, can visualize and differentiate various types of non-covalent interactions. mdpi.com It generates surfaces between interacting fragments, which are color-coded to distinguish between strong attractive forces (like hydrogen bonds), weak attractive forces (van der Waals), and repulsive forces (steric clashes). researchgate.net

Hirshfeld Surface Analysis: This technique maps the electron distribution to define molecular surfaces, providing a visual representation of all intermolecular contacts and their relative contributions. mdpi.com

Through these visualization and analysis methods, researchers can gain a comprehensive and intuitive understanding of how 1H-Imidazole-4-propylamine recognizes and binds to its biological targets.

Advanced Analytical Methodologies for 1h Imidazole 4 Propylamine Dihydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level identification of 1H-Imidazole-4-propylamine dihydrochloride (B599025). By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry provide a detailed portrait of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of 1H-Imidazole-4-propylamine dihydrochloride. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the compound's propyl chain, imidazole (B134444) ring, and the relative positions of these functionalities.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in a solvent like Deuterium Oxide (D₂O), the protons of this compound exhibit characteristic chemical shifts. The protons on the imidazole ring appear in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. The proton at the C2 position typically appears as a singlet, while the protons at the C4/C5 positions appear as another singlet, as seen with the related compound histamine (B1213489) dihydrochloride which shows signals at approximately 8.7 ppm and 7.4 ppm respectively. chemicalbook.com The aliphatic protons of the propyl chain (-CH₂-CH₂-CH₂-) present as multiplets in the upfield region. The methylene (B1212753) group adjacent to the imidazole ring and the one adjacent to the amine group are deshielded to different extents, leading to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the propyl chain. nih.gov As with ¹H NMR, the specific chemical shifts are sensitive to the solvent and the protonation state of the molecule. For the free base, 3-(1H-imidazol-5-yl)propan-1-amine, carbon signals for the propyl chain appear at distinct positions, while the imidazole carbons are found further downfield. docbrown.info

A representative, though not specific, ¹H NMR data for a related propyl-imidazole structure, N-(3-Aminopropyl)-imidazole, shows the complexity and distinct regions of the spectrum. chemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Imidazole-4-propylamine Moiety

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| Imidazole C2-H | ~8.7 | ~135 | Proton on carbon between the two nitrogen atoms. |

| Imidazole C5-H | ~7.4 | ~117 | Proton on carbon adjacent to the propyl substituent. |

| Propyl Cα-H₂ | ~3.2 | ~25 | Methylene group adjacent to the imidazole ring. |

| Propyl Cβ-H₂ | ~2.0 | ~28 | Central methylene group of the propyl chain. |

| Propyl Cγ-H₂ | ~3.4 | ~38 | Methylene group adjacent to the terminal amine. |

Note: Values are estimations based on data for structurally similar compounds like histamine and are subject to variation based on solvent and experimental conditions. chemicalbook.comdocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key characteristic absorption bands include:

N-H Stretching: Broad absorptions in the region of 3400-3100 cm⁻¹ are characteristic of N-H stretching vibrations from both the secondary amine within the imidazole ring and the primary ammonium (B1175870) (-NH₃⁺) group of the dihydrochloride salt.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) correspond to the C-H stretching vibrations of the propyl chain's methylene groups. Aromatic C-H stretching from the imidazole ring may be observed at slightly higher wavenumbers (~3100 cm⁻¹).

N-H Bending: The N-H bending vibrations of the primary amine often appear in the 1650-1580 cm⁻¹ range. docbrown.info

C=C and C=N Stretching: Vibrations associated with the imidazole ring's double bonds (C=C and C=N) typically occur in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the aliphatic amine is found in the 1220-1020 cm⁻¹ range. docbrown.info

Analysis of the IR spectrum of the closely related histamine dihydrochloride reveals characteristic peaks for C-N stretching around 1025 cm⁻¹. researchgate.netnist.gov Similarly, the spectrum of propylamine (B44156) shows distinct twin peaks for N-H stretching (3500-3300 cm⁻¹) and N-H deformation bands (1650-1580 cm⁻¹). docbrown.infochemicalbook.com

Interactive Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 (broad) | N-H Stretch | Imidazole N-H & R-NH₃⁺ |

| ~3100 | C-H Stretch | Imidazole C-H |

| 2950-2850 | C-H Stretch | Propyl chain C-H |

| 1650-1580 | N-H Bend | R-NH₃⁺ |

| 1600-1450 | C=N, C=C Stretch | Imidazole Ring |

| 1220-1020 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

For 1H-Imidazole-4-propylamine, which has a monoisotopic mass of 125.0953 Da, High-Resolution Mass Spectrometry (HRMS) can confirm its elemental formula (C₆H₁₁N₃) with high accuracy. nih.govuni.lu In electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 126.10258. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion, providing further structural confirmation. A common fragmentation pathway for related compounds like histamine involves the loss of the side chain. acs.orgnih.govresearchgate.net For 1H-Imidazole-4-propylamine, a likely fragmentation would involve cleavage of the bond between the β and γ carbons of the propyl chain, leading to characteristic daughter ions.

Interactive Table 3: Predicted HRMS Data for 1H-Imidazole-4-propylamine

| Ion Species | Formula | Calculated m/z | Description |

| [M]⁺ | C₆H₁₁N₃ | 125.09530 | Molecular Ion |

| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.10258 | Protonated Molecule |

| [M+Na]⁺ | C₆H₁₁N₃Na⁺ | 148.08452 | Sodium Adduct |

Data sourced from predicted values for the free base. uni.lu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. The choice between liquid or gas chromatography depends on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant methods for the analysis of polar, non-volatile compounds like this compound. These techniques offer excellent resolution, sensitivity, and reproducibility.

A typical method involves reversed-phase chromatography. Due to the polar and basic nature of the analyte, specific column chemistries and mobile phase additives are often required for good peak shape and retention. A common approach for analyzing similar imidazole-containing compounds uses a C8 or C18 stationary phase. chromatographyonline.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure the analyte is in a consistent ionic state. chromatographyonline.com Detection is commonly achieved using a UV detector, as the imidazole ring exhibits absorbance at wavelengths around 210-220 nm.

UPLC offers significant advantages over traditional HPLC, including faster analysis times and higher resolution, by using columns with smaller particle sizes (typically <2 µm). chromatographyonline.com

Interactive Table 4: Exemplar HPLC/UPLC Method Parameters

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) | Elution of the analyte from the column. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at ~210 nm | Quantification based on light absorbance by the imidazole ring. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection specificity of MS. However, the direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which lead to poor chromatographic performance. nih.gov

To overcome this, a derivatization step is necessary to convert the polar amine and imidazole functional groups into less polar, more volatile derivatives. nih.gov Common derivatization strategies for amines include acylation (e.g., with trifluoroacetylacetone) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). researchgate.net This process replaces the active hydrogens on the nitrogen atoms with non-polar groups, significantly improving volatility and thermal stability.

Once derivatized, the compound can be separated on a low-to-mid polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer. The resulting mass spectrum of the derivative provides a unique fragmentation pattern that can be used for definitive identification and quantification. While derivatization adds a step to the sample preparation, it enables the use of the highly sensitive and specific GC-MS technique for analysis. nih.govresearchgate.net

Derivatization Strategies for Enhanced Detection in Analytical Assays

The chemical structure of 1H-Imidazole-4-propylamine lacks a significant chromophore, which means it does not absorb ultraviolet (UV) or visible light strongly, making its direct detection by common chromatographic detectors challenging. akademisains.gov.mynih.gov To circumvent this, derivatization is a crucial step in many analytical methods, particularly High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the analyte to attach a "tag" or "label" that possesses strong UV-absorbing or fluorescent properties, thereby significantly enhancing detection sensitivity and selectivity. thermofisher.com

Pre-column derivatization, where the analyte is modified before injection into the analytical system, is a widely accepted technique. thermofisher.com Several reagents have been successfully employed for the derivatization of histamine and other biogenic amines.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govresearchgate.net The reaction is typically fast, often completing within minutes at room temperature. nih.govnih.gov While effective, the stability of the OPA-derivatives can sometimes be a concern, potentially requiring acidification of the reaction medium to stabilize the product. nih.govresearchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives. akademisains.gov.mythermofisher.com The reaction is often carried out in a buffered, slightly alkaline solution and may require heating to proceed to completion. akademisains.gov.my FMOC-Cl is a common choice for creating derivatives suitable for HPLC with fluorescence detection. akademisains.gov.mynih.gov

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl chloride, is another widely used reagent that reacts with primary and secondary amino groups. nih.govthermofisher.com The resulting sulfonamide derivatives are highly fluorescent and stable. nih.gov However, dansyl chloride is considered a non-specific reagent as it can also react with other functional groups like phenols. nih.gov

Dabsyl Chloride (DABS-Cl): 4-Dimethylaminoazobenzene-4'-sulfonyl chloride, known as dabsyl chloride, is used to form colored derivatives that can be detected in the visible range of the spectrum. nih.gov A method utilizing dabsyl chloride for the analysis of 1H-4-substituted imidazole compounds in biological matrices demonstrated a lower limit of quantitation of 10 ng/ml, proving its suitability for pharmacokinetic studies. nih.gov

The choice of derivatization reagent depends on the analytical objective, the sample matrix, and the available detection technology. Each reagent offers a different balance of reaction speed, derivative stability, selectivity, and detection sensitivity. nih.gov

Table 2: Comparison of Common Derivatization Reagents for 1H-Imidazole-4-propylamine

| Derivatization Reagent | Abbreviation | Target Functional Group | Typical Reaction Conditions | Detection Method | Key Characteristics | Reference |

|---|---|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | pH 9-11, presence of a thiol (e.g., 2-mercaptoethanol), rapid reaction at room temperature. | Fluorescence | Fast reaction; derivatives can have limited stability. | nih.govnih.govresearchgate.net |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Alkaline buffer (e.g., borate), may require heating (e.g., 80°C). | Fluorescence | Forms stable derivatives; reacts with both primary and secondary amines. | akademisains.gov.mynih.govthermofisher.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Alkaline conditions (e.g., sodium bicarbonate), often requires heating. | Fluorescence, UV (254 nm) | Forms highly stable derivatives; non-specific, can react with other functional groups. | nih.goveuropa.eu |

| Dabsyl Chloride | DABS-Cl | Primary & Secondary Amines | Alkaline conditions, heating may be required. | UV-Visible | Forms stable, colored derivatives; suitable for UV-Vis detection. | nih.gov |

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govbohrium.com When applied to analytical methods, this concept is known as Analytical Quality by Design (AQbD). semanticscholar.orgresearchgate.net The goal of AQbD is to design robust and reliable analytical methods that consistently meet their intended performance criteria throughout their lifecycle. researchgate.net This proactive approach is a departure from traditional "trial-and-error" or "one-factor-at-a-time" (OFAT) method development. sepscience.com

The implementation of AQbD involves several key stages:

Define the Analytical Target Profile (ATP): The first step is to establish the goals of the method. semanticscholar.orgsepscience.com The ATP is a detailed summary of the performance requirements, which may include the analyte to be measured, the required accuracy, precision, sensitivity (e.g., limit of detection), and specificity. sepscience.comresearchgate.net

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality (e.g., peak resolution, retention time, peak asymmetry). sepscience.com CMPs are the method variables that can impact the CQAs, such as mobile phase composition, pH, column temperature, and flow rate. sepscience.comresearchgate.net

Conduct Risk Assessment: Risk assessment tools, such as fishbone (Ishikawa) diagrams or Failure Mode and Effects Analysis (FMEA), are used to identify and rank the method parameters that pose the highest risk to achieving the ATP. researchgate.netsepscience.com This helps focus experimental efforts on the most critical variables.

Develop a Method Operable Design Region (MODR): Using statistical tools like Design of Experiments (DoE), the relationships between the identified CMPs and the CQAs are systematically investigated. semanticscholar.orgsepscience.com This multivariate approach allows for the mapping of a "design space" or MODR, which is a multidimensional region of experimental conditions within which the method is known to perform robustly. semanticscholar.org

Define a Control Strategy and Continuous Improvement: Based on the understanding gained, a control strategy is established to manage risk and ensure the method operates within the MODR during routine use. nih.gov The AQbD framework also incorporates lifecycle management, allowing for continuous monitoring and improvement of the method's performance. researchgate.net

For a compound like this compound, applying QbD to the development of an HPLC or CE method would involve systematically evaluating factors like buffer pH, organic modifier concentration, and column temperature to find an optimal and robust set of conditions for its separation and quantification. nih.govresearchgate.net

Table 3: Key Stages of the Analytical Quality by Design (AQbD) Framework

| Stage | Objective | Key Activities & Tools | Reference |

|---|---|---|---|

| 1. Method Goal Definition | Establish the purpose and performance requirements of the method. | Define the Analytical Target Profile (ATP), specifying criteria like accuracy, precision, linearity, and sensitivity. | semanticscholar.orgsepscience.com |

| 2. Parameter Identification & Risk Assessment | Identify method parameters and assess their potential impact on method performance. | Identify Critical Quality Attributes (CQAs) and potential Critical Method Parameters (CMPs). Use tools like Fishbone diagrams and Failure Mode and Effects Analysis (FMEA). | researchgate.netsepscience.com |

| 3. Experimental Design & Modeling | Systematically study the effects of critical parameters on method performance. | Employ Design of Experiments (DoE) to screen for significant factors and model the relationships between CMPs and CQAs. | semanticscholar.orgresearchgate.net |

| 4. Design Space Definition | Establish a robust operating region for the method. | Define the Method Operable Design Region (MODR) where the method consistently meets ATP requirements. | semanticscholar.org |

| 5. Control Strategy & Lifecycle Management | Ensure consistent method performance during routine use and allow for continuous improvement. | Establish system suitability tests, define parameter controls, and implement a plan for ongoing monitoring and improvement. | nih.govresearchgate.net |

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets for 1H-Imidazole-4-propylamine Dihydrochloride (B599025)

While 1H-Imidazole-4-propylamine dihydrochloride is well-characterized as a histamine (B1213489) H3 receptor antagonist, the future of its therapeutic development may lie in the exploration of novel biological targets. The concept of drug polypharmacology, where a single molecule interacts with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases. nih.govnih.govresearchgate.net The histaminergic system, in particular, has extensive interactions with other neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), acetylcholine, and GABA. cresset-group.comsemanticscholar.org

Future research will likely focus on identifying and validating potential off-target activities of this compound that could be therapeutically beneficial. This could involve screening the compound against a broad panel of receptors, enzymes, and ion channels. Given the structural similarities between the histamine H3 and H4 receptors, further investigation into the selectivity profile of this compound and its analogs is warranted to either minimize H4 receptor activity or explore the potential of dual H3/H4 receptor modulation. semanticscholar.orgnih.gov

Moreover, the central nervous system (CNS) presents a rich environment of potential targets. mdpi.comnih.govnih.gov Conditions such as Alzheimer's disease, schizophrenia, and narcolepsy involve disruptions in multiple neurotransmitter pathways where H3 receptor antagonists have shown promise. nih.govsemanticscholar.org Systematic investigation into the effects of this compound on other G-protein coupled receptors (GPCRs) and transporters that are implicated in these diseases could unveil new therapeutic avenues. nih.gov For instance, studies on the interplay between histamine H3 receptors and dopamine D2 receptors suggest a potential for developing multi-target ligands for conditions like schizophrenia. nih.gov

Development of Advanced Synthetic Routes for Complex Analogues with Tuned Bioactivities

The development of novel analogs of this compound with fine-tuned biological activities hinges on the advancement of synthetic chemistry. While classical methods for imidazole (B134444) synthesis exist, such as the Debus-Radziszewski and van Leusen reactions, modern organic synthesis is increasingly focused on efficiency, diversity, and the introduction of complex functionalities. nih.govneu.edu.tr

Future synthetic strategies will likely employ techniques like continuous flow chemistry, which allows for rapid optimization and scale-up of reactions, as has been demonstrated for other 1H-4-substituted imidazole intermediates. researchgate.net This can facilitate the production of a library of analogs for structure-activity relationship (SAR) studies. Furthermore, palladium- and copper-promoted cross-coupling reactions are powerful tools for the functionalization of the imidazole core, enabling the introduction of a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net

The synthesis of conformationally restricted analogs is another promising direction. By incorporating rigid scaffolds, such as a bicyclo[3.1.0]hexane framework, it is possible to lock the molecule into a specific conformation that may enhance binding affinity and selectivity for the target receptor. semanticscholar.org This approach has been successfully used to develop highly selective H3 receptor ligands. semanticscholar.org The creation of "scaffold-hopping" libraries, where the core imidazole structure is replaced with other heterocycles while maintaining key pharmacophoric features, could also lead to the discovery of novel chemotypes with improved drug-like properties. cresset-group.com

Integration of Multi-Omics Data in Mechanistic and Pathway Studies

To gain a deeper understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the cellular response to a drug, moving beyond the study of a single target.

For instance, transcriptomic analysis of brain tissue following administration of an H3 receptor antagonist can reveal changes in gene expression that are downstream of receptor blockade. This can help to identify the specific neural circuits and signaling pathways that are modulated. Recent studies have already begun to use RNA sequencing to investigate the expression of different H3 receptor isoforms in the brain, highlighting the complexity of histaminergic signaling. mdpi.com

Metabolomic studies can identify changes in the levels of neurotransmitters and other small molecules in response to treatment, providing direct evidence of the compound's neurochemical effects. The integration of these different "omics" datasets can help to build comprehensive models of the drug's mechanism of action and to identify potential biomarkers of efficacy or response. This integrated approach will be crucial for personalizing therapies and for understanding the full spectrum of a compound's biological activity.

Computational Design of Next-Generation Imidazole-Based Ligands with Improved Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of ligands with improved properties. scialert.netscialert.netmdpi.com In the context of this compound, computational approaches will be pivotal in designing next-generation analogs with enhanced selectivity and potency.

Homology modeling of the histamine H3 receptor, often based on the crystal structures of other GPCRs like bovine rhodopsin or the β2-adrenergic receptor, provides a three-dimensional framework for understanding ligand-receptor interactions. scialert.netscialert.net These models can be used for virtual screening of compound libraries to identify novel scaffolds and for in silico docking studies to predict the binding modes of new designs. scialert.netscialert.net

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of yet-unsynthesized analogs, guiding the synthetic efforts towards more promising candidates. Molecular dynamics simulations can provide insights into the dynamic nature of the ligand-receptor complex, helping to understand the structural basis of agonism versus antagonism. nih.gov Through these computational techniques, it is possible to rationally design ligands with specific modifications aimed at optimizing interactions with key residues in the binding pocket of the H3 receptor, thereby improving affinity and selectivity over other histamine receptor subtypes. cresset-group.comnih.gov

Role in Chemical Biology Tool Development and Probe Design

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools for chemical biology research. The development of chemical probes based on this scaffold can help to elucidate the complex roles of the histamine H3 receptor in health and disease with high spatiotemporal precision.

One exciting area is the development of photoswitchable ligands, or "photopharmacology." vu.nl By incorporating a photosensitive moiety, such as an azobenzene (B91143) group, into the structure of an H3 receptor ligand, it is possible to create a molecule whose activity can be turned on and off with light. This allows for precise control over receptor function in specific tissues and at specific times, which can be a powerful method for dissecting the roles of the H3 receptor in complex neural circuits. vu.nl

Another important application is the creation of fluorescently labeled ligands. nih.govresearchgate.net By attaching a fluorophore to the this compound scaffold, researchers can create probes to visualize the localization and trafficking of H3 receptors in living cells using techniques like confocal microscopy and bioluminescence resonance energy transfer (BRET). nih.govresearchgate.net These tools are invaluable for studying receptor pharmacology in real-time and in a native cellular environment. The development of such sophisticated chemical probes will undoubtedly illuminate new aspects of histaminergic signaling and open up new avenues for drug discovery. vu.nl

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H-Imidazole-4-propylamine dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis often involves functionalizing the imidazole core through alkylation or condensation reactions, followed by hydrochlorination. For example, chlorination using reagents like SOCl₂ (as in analogous imidazole derivatives) can introduce reactive intermediates . Optimization includes adjusting reaction temperature (e.g., 120°C for similar compounds), catalyst selection, and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or chromatography ensures high purity. Reaction efficiency can be monitored using TLC or HPLC .

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

- Methodology : Cross-validate data using complementary techniques:

- NMR : Compare chemical shifts with analogous imidazole derivatives (e.g., histamine dihydrochloride in ) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths or angles .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns. Discrepancies may arise from impurities or tautomeric forms, requiring repeated synthesis or advanced purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per imidazole safety sheets in ) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store the compound in a dry, cool environment to avoid decomposition .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data between computational models and experimental results for this compound?

- Methodology :

- Validate computational models (e.g., DFT or molecular docking) using experimental crystallographic data from SHELXL-refined structures .

- Adjust force fields in simulations to match observed bond angles or tautomeric preferences.

- Replicate experiments under controlled conditions (e.g., pH, solvent) to isolate variables causing discrepancies. For example, protonation states of the imidazole ring may affect reactivity .

Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?

- Methodology :